molecular formula C7H5BrN2 B129926 2-(6-Bromopyridin-3-YL)acetonitrile CAS No. 144873-99-4

2-(6-Bromopyridin-3-YL)acetonitrile

Cat. No.: B129926
CAS No.: 144873-99-4
M. Wt: 197.03 g/mol
InChI Key: CTBARTMXUVSCRR-UHFFFAOYSA-N
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Description

2-(6-Bromopyridin-3-YL)acetonitrile is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Catalysis and Cyclization

  • 2-(6-Bromopyridin-3-YL)acetonitrile is utilized in palladium-catalyzed cyclization processes. It reacts with carboxylic acids under specific conditions, yielding 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates. This reaction is significant in organic synthesis and pharmaceutical research (Cho & Kim, 2008).

Photochemical Reactions

  • The compound is involved in photochemical reactions. For instance, acetonitrile complexes undergo ligand substitution when irradiated, a process essential in studying photochemistry and developing photo-responsive materials (Hecker, Fanwick & McMillin, 1991).

Luminescence and Coordination Chemistry

  • In coordination chemistry, this compound forms complexes with metal ions, leading to luminescent properties. These complexes are useful in materials science and photophysical studies (Piguet et al., 1996).

Magnetic Properties in Coordination Compounds

  • The compound is used in the synthesis of coordination compounds, like those involving Mn(NCS)2, which are characterized for their magnetic properties. Such studies are crucial in the field of molecular magnetism (Krebs et al., 2022).

Photodissociation Studies

  • It plays a role in the selective photodissociation of ligands in metal complexes, a process relevant to the development of photoactivated drugs and bioactive molecules (Tu et al., 2015).

Synthesis and Crystal Structure

  • The compound is key in forming various polymorphic and isomeric nickel(II)thiocyanate coordination compounds. Understanding their synthesis and crystal structure is vital for developing new materials with specific properties (Krebs, Ceglarska & Näther, 2021).

Antibacterial Activity

  • It has been used as a substrate in synthesizing new cyanopyridine derivatives with significant antibacterial activity, highlighting its potential in medicinal chemistry (Bogdanowicz et al., 2013).

Electrochemical Studies

  • In electrochemical research, this compound is crucial for understanding the electrochemical behavior and chemiluminescence of certain metal complexes, contributing to advancements in electrochemistry and sensor technology (Gonzales-Velasco et al., 1983).

Safety and Hazards

The compound is associated with the GHS05 and GHS06 pictograms, indicating that it may cause harm to the eyes and may be toxic if inhaled or ingested . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

Properties

IUPAC Name

2-(6-bromopyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-2-1-6(3-4-9)5-10-7/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBARTMXUVSCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590133
Record name (6-Bromopyridin-3-yl)acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144873-99-4
Record name 6-Bromo-3-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144873-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Bromopyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-bromopyridin-3-yl)acetonitrile
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Synthesis routes and methods I

Procedure details

3.75 g (18.2 mmol) of the compound from Example 6A are initially introduced into 20 ml DMF, 979 mg (20.0 mmol) sodium cyanide are added and the mixture is stirred at RT for 2 d. The reaction mixture is introduced on to a mixture of 250 ml saturated ammonium chloride solution and 200 ml ethyl acetate and the aqueous phase is extracted with ethyl acetate (three times with 100 ml each time). The combined organic phases are dried over sodium sulfate, filtered and concentrated and the residue is dried in vacuo. The product obtained in this way is reacted without further purification.
Quantity
3.75 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
979 mg
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2-bromo-5-(bromomethyl)pyridine (example 40e) (6 g, 24 mmol) and NaCN (1.42 g, 29 mmol) in absolute EtOH (50 mL) was heated at 80° C. for 8 h. The mixture was then cooled to room temperature then evaporated. The residue was suspended in water and extracted with EtOAc. The organic phase was washed with brine, dried over MgSO4, filtered and evaporated. The residue was purified by chromatography on silica gel (5-30% EtOAc/hexanes) to give 2.89 g (63%) of 2-(6-Bromopyridin-3-yl)acetonitrile. 1H NMR (400 MHz, dMSO): δ 4.07 (s, 2H), 7.66-7.68 (d, 1H), 7.72-7.73 (dd, 1H), 8.36-8.37 (d, 1H).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

The 476 g of crude 2-bromo-5-bromomethylpyridine from step 4 was dissolved in 4000 mL of dimethylformamide (DMF)/water (7:1) and treated with 168 g (2.58 mol) of potassium cyanide. The reaction was allowed to stir at ambient temperature for 72 h, concentrated in vacuo, and partitioned between ethyl acetate and water; the organic layer was washed with water, washed with brine, dried (MgSO4), and reconcentrated in vacuo to provide the crude nitrile. Purification by silica gel chromatography (Waters Prep-500A) using ethyl acetate/hexane (25:75) gave 109 g (32% from 2-bromo-5-picoline) of 2-bromo-5-cyanomethylpyridine as a yellowish orange solid: mp 55.5°-57.5° C.; NMR (CDCl3)δ3.74 (s, 2 H), 7.54 (d, J=8 Hz, 1 H), 7.59 (dd, J=8 and 2 HZ, 1 H), 8.35 (d, J=2 Hz, 1 H); MS (FAB) m/e (rel intensity) 199 (85), 197 (100).
Quantity
476 g
Type
reactant
Reaction Step One
Quantity
4000 mL
Type
solvent
Reaction Step One
Quantity
168 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a stirred solution of NaCN (117 g, 2.38 mol) in dioxane (1 L) and water (1 L), was added the above crude 2-bromo-5-bromomethylpyridine (275 g) and the mixture was stirred at rt for 15 h. The reaction mixture was quenched with cold water (15 L) and extracted with EtOAc (3×1 L). The organic layer was washed with water (3×1 L), brine (2×1 L), dried with Na2SO4 and concentrated under reduced pressure to give crude title compound. The crude residue was purified by column chromatography over silica gel (pet. ether/ethylacetate, 7:3) to give 95 g (6-bromopyridin-3-yl)acetonitrile as a pale yellow solid (49%). [TLC, Rf=0.5, pet. ether/ethylacetate 7:3]
Name
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
275 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

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